molecular formula Cl2Pt B156199 Platinum chloride (PtCl2) CAS No. 10025-65-7

Platinum chloride (PtCl2)

Cat. No. B156199
CAS RN: 10025-65-7
M. Wt: 265.99 g/mol
InChI Key: CLSUSRZJUQMOHH-UHFFFAOYSA-L
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Description

Platinum(II) chloride is a chemical compound that has been extensively studied due to its interesting properties and potential applications. Research has focused on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of platinum(II) chloride complexes often involves the use of ligands to create various coordination environments around the platinum center. For instance, complexes with sigma-alkynyl auxiliaries have been synthesized to tune photo- and electrophosphorescence properties . Additionally, cyclometalation with N=C=N-coordinating dipyridylbenzene ligands has been employed to produce highly luminescent platinum(II) complexes . Asymmetric cis- and trans-platinum(II) compounds have also been synthesized, with their crystal structures determined, providing insight into their molecular configurations .

Molecular Structure Analysis

The molecular structure of platinum(II) chloride complexes is crucial in determining their reactivity and properties. X-ray crystallography has been used to reveal the Pt-(CC) ligation and various intermolecular interactions in complexes with sigma-alkynyl ligands . Similarly, the crystal structure of cyclometalated complexes with N=C=N-coordinating ligands has been reported, showing intense luminescence . The asymmetric substitution in platinum(II) complexes has been shown to affect their reactivity with DNA fragments, as evidenced by the different structures of cis- and trans-Pt(II) compounds .

Chemical Reactions Analysis

Platinum(II) chloride complexes undergo various chemical reactions that are significant in the context of their applications. For example, the reactions of asymmetric platinum(II) complexes with DNA fragments have been studied, which is relevant to their potential use in chemotherapy . The modification of platinum(II) antitumor complexes with sulfur ligands has led to the synthesis of new mono- and dinuclear platinum(II) complexes, expanding the range of potential medicinal applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of platinum(II) chloride complexes are diverse and depend on their molecular structure. Complexes with sigma-alkynyl ligands display good thermal stability and intense phosphorescence, with emission energies sensitive to solvent polarity and the electronic properties of the ligands . The luminescent properties of complexes with N=C=N-coordinating ligands are characterized by highly structured emission spectra and long lifetimes, attributed to an excited state of primarily (3)pi-pi character . The photophysics of complexes containing a fluorenyl component have been systematically investigated, revealing the influence of electron-donating or electron-withdrawing substituents on their photophysical behavior .

Scientific Research Applications

Anticancer Research and Chemotherapy

Platinum(II) chloride, specifically in the form of cis-dichlorodiammineplatinum(II) (cisplatin), has been extensively researched for its effectiveness in cancer chemotherapy. Rosenberg's study highlights its application as an active anticancer agent in both animals and humans. This research underscores the significance of platinum coordination complexes in treating a variety of cancers, focusing on the drug's mode of action and its interaction with nuclear DNA, possibly stimulating a host reaction against cancer (Rosenberg, 1977). Dasari and Tchounwou (2014) provide a comprehensive review of cisplatin, including its molecular mechanisms of action and its application in treating various human cancers, such as bladder, head and neck, lung, ovarian, and testicular cancers (Dasari & Tchounwou, 2014).

Development of New Platinum-Based Drugs

Johnstone, Suntharalingam, and Lippard (2016) discuss the efforts to create new platinum-based anticancer drugs. This includes nonclassical platinum(II) complexes, platinum(IV) prodrugs, and the integration of these compounds into nanomedicine constructs for targeted cancer therapy (Johnstone, Suntharalingam, & Lippard, 2016). Kèlland (1994) also addresses the development and application of platinum-based anticancer drugs, focusing on their discovery and the significance of their structure in therapeutic effectiveness (Kèlland, 1994).

Molecular and Cellular Mechanisms

Wilson and Lippard (2013) provide insights into the synthetic methods for preparing platinum anticancer complexes, elucidating the underlying chemical processes that contribute to their therapeutic effectiveness. Their research also covers the interactions of these drugs at the molecular level, particularly with DNA, which is central to their antitumor properties (Wilson & Lippard, 2013). Schrauzer (1978) further discusses the mode of action of platinum coordination complexes in cancer chemotherapy, particularly emphasizing their interaction with nuclear DNA and the potential involvement of the host's immune system (Schrauzer, 1978).

Nanoparticle Delivery and Platinum(IV) Prodrugs

The use of nanoparticles for delivering platinum(IV) complexes has grown significantly. Johnstone, Suntharalingam, and Lippard (2016) review the advancements in incorporating platinum warheads into nanoparticles for targeted delivery in cancer therapy. This approach aims to enhance the efficacy of platinum drugs while minimizing side effects (Johnstone, Suntharalingam, & Lippard, 2016).

Mechanism of Action

Target of Action

Platinum(II) chloride, also known as platinous chloride, is a dark brown, insoluble compound . It is an important precursor used in the preparation of other platinum compounds . The primary targets of Platinum(II) chloride are DNA molecules . It forms adducts with genomic DNA, which is the determinant step for the cytotoxicity of platinum-based antitumor agents .

Mode of Action

Platinum(II) chloride interacts directly with its targets, forming adducts with genomic DNA . This interaction can affect protein insertion and/or conformation within the membrane, leading to changes in cell signaling and other membrane-associated cellular processes . Different forms of Platinum(II) complexes interact at different depths of the lipid membrane, influencing their ability to permeate the cell membrane . Once inside the cell, Platinum(II) complexes promote a cascade of events that lead to cell death or resistance mechanisms to Platinum(II) complexes .

Biochemical Pathways

Platinum(II) chloride affects several biochemical pathways. It has been shown to disrupt autophagy and induce apoptosis within cancer cells . This is achieved through the dissipation of lysosomal pH levels within cancer cells, which is linked to chloride transport . Additionally, Platinum(II) chloride has been found to function as efficient transmembrane chloride transporters .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its absorption and distribution within the body

Result of Action

The molecular and cellular effects of Platinum(II) chloride’s action are primarily cytotoxic. It has been shown to exhibit potent transmembrane chloride activity in vesicle studies, while also showing strong antiproliferative activity in cisplatin-resistant cell lines via induction of apoptosis and inhibition of intracellular ROS . Furthermore, it has been found to cause a decrease in ThT fluorescence intensity upon the addition of all three complexes with different times of decrease .

Action Environment

The action, efficacy, and stability of Platinum(II) chloride can be influenced by various environmental factors. For instance, the lipid composition of the plasma membrane can affect the depth at which Platinum(II) complexes interact with the membrane, thereby influencing their ability to permeate the cell membrane . Additionally, the current during anodic oxidation has been found to result in increased activity at high temperatures, likely by improving surface roughening, which reduced the impact of steam-enhanced sintering .

Safety and Hazards

Platinum(II) chloride is considered hazardous. It causes severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Platinum(II) chloride can be achieved through the reaction between platinum metal and hydrochloric acid.", "Starting Materials": [ "Platinum metal", "Hydrochloric acid" ], "Reaction": [ "Add platinum metal to hydrochloric acid in a 1:2 molar ratio", "Heat the mixture to 80-90°C for several hours until the reaction is complete", "Filter the resulting solution to remove any impurities", "Evaporate the solution to dryness to obtain Platinum(II) chloride as a white crystalline solid" ] }

CAS RN

10025-65-7

Molecular Formula

Cl2Pt

Molecular Weight

265.99 g/mol

IUPAC Name

platinum(2+);dichloride

InChI

InChI=1S/2ClH.Pt/h2*1H;/q;;+2/p-2

InChI Key

CLSUSRZJUQMOHH-UHFFFAOYSA-L

SMILES

Cl[Pt]Cl

Canonical SMILES

[Cl-].[Cl-].[Pt+2]

Color/Form

Grayish-green to brown powder
Olive green hexagonal crystals

density

5.87

melting_point

581 °C decomposes

Other CAS RN

10025-65-7

Pictograms

Corrosive; Irritant; Health Hazard

solubility

Insol in water, alcohol, ether;  sol in hydrochloric acid
Soluble in ammonium hydroxide;  insoluble in cold wate

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.87 g of the above amine in 30 ml of water was treated with 1.64 g of solid sodium acetate followed by 4.15 g of potassium tetrachloroplatinate. The mixture was stirred overnight and filtered. The filtrate was concentrated, giving as a solid 1,1-cyclobutanedimethanamine, compound with platinum chloride.
Name
Quantity
1.87 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step Two
Name
1,1-cyclobutanedimethanamine
Name
platinum chloride

Q & A

ANone: Platinum(II) chloride, specifically cis-diamminedichloroplatinum(II) (cis-DDP), primarily forms intrastrand crosslinks between adjacent guanine bases in DNA. [] This interaction disrupts DNA base pairing and can lead to denaturation, affecting DNA replication and transcription. []

ANone: Yes, while both cis-DDP and trans-DDP bind to DNA, they induce different structural changes. At low levels of adduct formation, trans-DDP appears to disrupt DNA structure to a greater extent than cis-DDP. [] This difference in interaction likely contributes to the lack of antitumor activity observed with trans-DDP. []

ANone: Research indicates that incorporating sequence-specific DNA-binding moieties into Platinum(II) complexes can enhance their affinity for particular DNA sequences. [] For example, polyamide Platinum(II) complexes demonstrated preferential binding to a target sequence over sequences with different flanking regions or a double base pair mismatch. []

ANone: Platinum(II) chloride exists as a dimer, Pt6Cl12, with a molecular weight of 1300.27 g/mol. []

ANone: Platinum(II) chloride forms a unique structure with discrete Pt6Cl12 units. Within each unit, six Platinum atoms form an octahedron, with twelve chlorine atoms situated above the octahedron's edges. []

ANone: Common spectroscopic techniques include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, 31P, and 195Pt NMR), and ultraviolet-visible (UV-Vis) spectroscopy. [, , , ] These techniques provide insights into the structure, bonding, and electronic properties of the complexes.

ANone: Platinum(II) chloride exhibits varying solubility and stability depending on the solvent. For instance, it can form monomeric complexes in acetone but dimeric structures in chloroform. []

ANone: Yes, Platinum(II) chloride has been shown to co-crystallize with organic molecules like 1,2,4-trichlorobenzene, forming Pt6Cl12·(1,2,4-C6H3Cl3). []

ANone: Platinum(II) chloride effectively catalyzes a variety of reactions, including hydrosilylation of alkynes, [] cycloisomerization of enediynes, [] domino enyne isomerization/Diels-Alder reactions, [] and cyclization reactions. [, , ]

ANone: Platinum(II) chloride facilitates the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds, such as those in alkynes. [] This reaction is often employed to generate alkenylsilanes, versatile intermediates in organic synthesis.

ANone: The selectivity of Platinum(II) chloride-catalyzed reactions can be influenced by factors such as the choice of ligands, reaction conditions, and substrate structure. For example, in Platinum(II) chloride-catalyzed cyclization reactions, careful selection of reaction conditions can control regioselectivity, leading to specific isomers as the major product. [, ]

ANone: Computational methods like Density Functional Theory (DFT) calculations are employed to model the electronic structure, geometry, and reactivity of Platinum(II) chloride complexes. [] These calculations provide valuable insights into the electronic factors influencing the stability and reactivity of these complexes.

ANone: Yes, DFT calculations can be used to calculate descriptors like electrophilicity index (ω) and chemical hardness (η) that correlate with the reactivity of Platinum(II) complexes in substitution reactions. []

ANone: Research suggests that the presence of a pyrrolic-nitrogen, irrespective of the chelate size or rigidity, generally retards ligand substitution reactions in Platinum(II) complexes. [] This observation highlights the significance of the electronic properties of the ligand in determining the overall reactivity of the complex.

ANone: Yes, the size and rigidity of the chelating ligand can significantly impact the reactivity of Platinum(II) complexes. For example, five-membered chelate complexes exhibit different reactivity patterns compared to six-membered chelate complexes due to differences in their structural topology and electronic features. []

ANone: Formulation strategies involve optimizing the solvent, pH, and the addition of stabilizing agents to enhance the stability and solubility of Platinum(II) chloride complexes. [] These approaches aim to prevent degradation and improve the bioavailability of the complexes for various applications.

ANone: Platinum(II) chloride should be handled with caution due to its potential toxicity. Appropriate personal protective equipment, such as gloves and eye protection, should be worn, and exposure should be minimized.

ANone: The discovery of the antitumor activity of cisplatin (cis-DDP) marked a significant milestone, leading to extensive research on Platinum(II) chloride complexes for cancer treatment. []

ANone: Beyond their use as anticancer agents, Platinum(II) chloride complexes find applications in diverse fields such as catalysis, [, , , ] materials science, [] and as heavy-atom derivatives for X-ray crystallography. []

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